

A Technical Guide to N-Fmoc-ethylenediamine Hydrobromide: Structure and Synthesis

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Compound of Interest

Compound Name: *N-Fmoc-ethylenediamine*
hydrobromide

Cat. No.: *B1626924*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for **N-Fmoc-ethylenediamine hydrobromide**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and a clear visualization of the synthetic process.

Chemical Structure and Properties

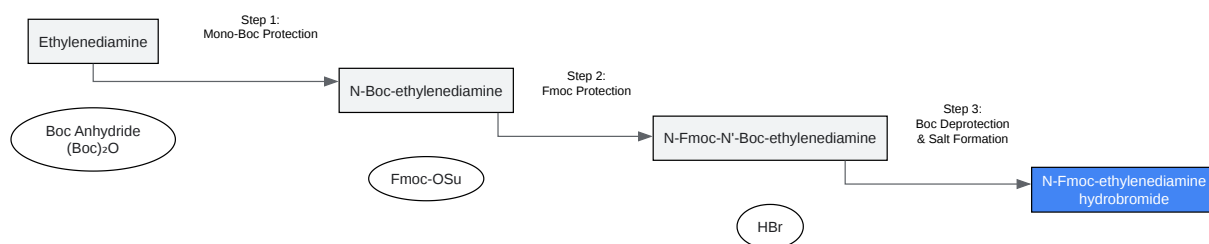
N-Fmoc-ethylenediamine hydrobromide is a mono-protected diamine that serves as a crucial building block in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group provides stability under a range of reaction conditions, while the free primary amine allows for subsequent chemical modifications. The hydrobromide salt form enhances the compound's stability and handling characteristics.

Below is a table summarizing the key properties of **N-Fmoc-ethylenediamine hydrobromide**.

Property	Value
Chemical Formula	$C_{17}H_{18}N_2O_2 \cdot HBr$
Molecular Weight	363.25 g/mol
CAS Number	352351-55-4
Appearance	Solid
Melting Point	~165 °C (decomposes)
Solubility	Soluble in polar organic solvents such as DMF and DMSO. Solubility in solvents like DCM and NMP can be limited, and the compound may precipitate out of solution.
Storage	2-8°C

Synthesis Pathway

The direct mono-Fmoc protection of ethylenediamine is challenging due to the high reactivity of both amino groups, which often leads to the formation of the di-protected byproduct. A more controlled and higher-yielding approach involves a three-step synthesis, as illustrated in the diagram below. This pathway utilizes an orthogonal protection strategy, employing the acid-labile tert-butyloxycarbonyl (Boc) group in conjunction with the base-labile Fmoc group.



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